(5E)-3-ethyl-5-[[4-[15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5E)-3-ethyl-5-[[4-[15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a highly complex heterocyclic molecule featuring:
- Dual benzothiadiazole moieties linked via a pentacyclic core.
- Tetraoctyl substituents on the pentacyclic system, enhancing lipophilicity and solubility in non-polar solvents .
Its synthesis likely involves multi-step cyclization and condensation reactions, analogous to methods used for simpler thiadiazole derivatives (e.g., hydrazonoyl chloride intermediates reacting with thioamides in ethanolic triethylamine) . Structural validation employs advanced spectroscopic techniques (1H-NMR, 13C-NMR, IR, mass spectrometry) and crystallographic tools like SHELXL and ORTEP-3 for three-dimensional conformation analysis .
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[4-[15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H88N6O2S8/c1-7-13-17-21-25-29-37-71(38-30-26-22-18-14-8-2)53-43-52-54(44-51(53)65-55(71)45-57(83-65)49-35-33-47(61-63(49)75-87-73-61)41-59-67(79)77(11-5)69(81)85-59)72(39-31-27-23-19-15-9-3,40-32-28-24-20-16-10-4)56-46-58(84-66(52)56)50-36-34-48(62-64(50)76-88-74-62)42-60-68(80)78(12-6)70(82)86-60/h33-36,41-46H,7-32,37-40H2,1-6H3/b59-41+,60-42+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQPYFGYQYREE-KOFZYJMNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C5=CC=C(C6=NSN=C56)C=C7C(=O)N(C(=S)S7)CC)C(C8=C3SC(=C8)C9=CC=C(C1=NSN=C91)C=C1C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C5=CC=C(C6=NSN=C56)/C=C/7\C(=O)N(C(=S)S7)CC)C(C8=C3SC(=C8)C9=CC=C(C1=NSN=C91)/C=C/1\C(=O)N(C(=S)S1)CC)(CCCCCCCC)CCCCCCCC)CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H88N6O2S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of thiazolidinone and benzothiadiazole rings. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these complex structures.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidene groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a catalyst in various organic reactions.
Biology
In biology, it may serve as a probe for studying enzyme interactions or as a potential therapeutic agent due to its unique functional groups.
Medicine
In medicine, the compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with specific receptors.
Comparison with Similar Compounds
Structural Features
Spectroscopic Data Comparison
Biological Activity
The compound (5E)-3-ethyl-5-[[4-[15-[7-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetraoctyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (referred to as "the compound" hereafter) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core structure with multiple substituents that enhance its biological activity. The presence of the benzothiadiazole moiety is particularly noteworthy for its role in mediating various biological interactions.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Core Structure | Thiazolidinone |
| Key Substituents | Benzothiadiazole |
| Functional Groups | Sulfanylidene group |
| Molecular Formula | C₃₃H₄₃N₅O₆S₃ |
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
-
Antibacterial Activity :
- The compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/mL .
- Compounds structurally similar to the compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Activity :
Antiviral and Antimalarial Activity
The compound has also been investigated for its antiviral properties:
- Dengue Virus Protease Inhibition :
- Antimalarial Activity :
Cytotoxicity
Cytotoxicity assays have been conducted on various cell lines to assess the safety profile of the compound:
- Cytotoxicity Against VERO Cells :
Case Studies
Several studies have focused on synthesizing and evaluating thiazolidinone derivatives similar to the compound:
Case Study 1: Synthesis and Evaluation
A study synthesized various thiazolidinone derivatives and evaluated their biological activities:
- Findings : Some derivatives exhibited significant antibacterial and antifungal activities.
Case Study 2: Structure–Activity Relationship (SAR)
Research into the structure–activity relationships of thiazolidinones indicated that specific modifications could enhance biological activity:
- Findings : Substituents at specific positions on the thiazolidinone ring significantly influenced potency against various pathogens.
Q & A
Q. Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Knoevenagel Condensation | Ethanol, reflux, 12 h, p-TsOH | 78 | 92 |
| Cyclization | DMF, 100°C, N₂ atmosphere, 6 h | 82 | 89 |
| Final Purification | Silica gel (3:1 hexane:EtOAc) | 85 | 96 |
Which spectroscopic techniques are most effective for structural confirmation, and how should conflicting data be resolved?
Q. Basic Research Focus
- 1H/13C NMR : Critical for confirming regiochemistry of the benzothiadiazole-thiazolidinone fusion. For example, the methylidene proton appears as a singlet at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 985.2) .
- FT-IR : Confirms C=O (1680–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
Q. Contradiction Resolution :
- If NMR signals overlap (e.g., aromatic protons in fused rings), use 2D NMR (COSY, HSQC) to resolve coupling patterns .
- For ambiguous mass fragments, compare experimental data with computational fragmentation models (e.g., CFM-ID) .
How can computational methods accelerate reaction optimization and mechanistic studies?
Q. Advanced Research Focus
- Machine Learning (ML) : Train models on existing thiazolidinone synthesis datasets to predict optimal solvents/catalysts. For example, random forest algorithms can prioritize DMF over DMSO for specific cyclization steps .
- Density Functional Theory (DFT) : Calculate transition states to identify rate-limiting steps (e.g., energy barriers for methylidene formation) .
- High-Throughput Screening (HTS) : Use microfluidic flow reactors to test 100+ reaction conditions (temperature, stoichiometry) in parallel, reducing optimization time by 70% .
What experimental strategies are recommended for analyzing enzyme inhibition mechanisms?
Q. Advanced Research Focus
- Kinetic Assays : Perform time-dependent inhibition studies with purified kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays. IC50 values <1 µM suggest strong binding .
- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s thiazolidinone core and kinase ATP-binding pockets. Key residues (e.g., Lys295 in EGFR) may form hydrogen bonds .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking results .
How should multi-step synthesis routes be designed to minimize side reactions?
Q. Advanced Research Focus
- Orthogonal Protecting Groups : Protect sulfhydryl groups with trityl moieties during benzothiadiazole functionalization to prevent unwanted disulfide formation .
- Intermittent Purification : After each step, use TLC (silica, UV-active) to monitor by-products. For example, hexane:acetone (4:1) resolves methylidene intermediates (Rf = 0.5) from unreacted precursors (Rf = 0.8) .
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading). For instance, a 3² DoE revealed that 90°C and 10 mol% piperidine maximize yield (88%) while minimizing dimerization .
What strategies mitigate stability issues during biological assays?
Q. Advanced Research Focus
- pH Stability Profiling : Use HPLC to assess compound integrity in buffers (pH 3–10). The compound degrades >20% at pH <4 due to thiazolidinone ring hydrolysis .
- Lyophilization : Stabilize the compound in PBS by freeze-drying with trehalose (5% w/v), retaining >90% activity after 30 days .
How can researchers validate the compound’s selectivity across biological targets?
Q. Advanced Research Focus
- Kinome-wide Profiling : Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to test inhibition of 468 kinases at 1 µM. A selectivity score (S(10)) <0.01 indicates high specificity .
- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., PTK2B) to confirm on-mechanism effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
